2-amino-6-fluoro-N-methylbenzene-1-sulfonamide
Overview
Description
2-amino-6-fluoro-N-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H9FN2O2S. This compound is characterized by the presence of an amino group, a fluoro substituent, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-amino-6-fluorobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group .
Scientific Research Applications
2-amino-6-fluoro-N-methylbenzene-1-sulfonamide is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-fluorobenzenesulfonamide
- N-methylbenzenesulfonamide
- 2-amino-N-methylbenzenesulfonamide
Uniqueness
2-amino-6-fluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both an amino group and a fluoro substituent on the benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-amino-6-fluoro-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGGZYRLPDQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.